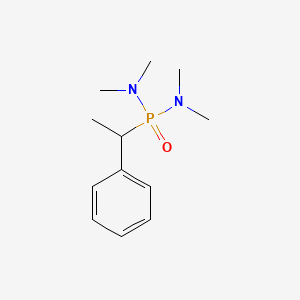
1,2-Dimethyl-3-nitropyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-nitropyridin-1-ium iodide is a chemical compound with the molecular formula C7H9IN2O2 It is a pyridinium salt, characterized by the presence of a nitro group at the third position and two methyl groups at the first and second positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-nitropyridin-1-ium iodide typically involves the quaternization of 3-nitropyridine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
3-Nitropyridine+Methyl Iodide→1,2-Dimethyl-3-nitropyridin-1-ium Iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-nitropyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts.
Reduction: 1,2-Dimethyl-3-aminopyridin-1-ium iodide.
Oxidation: 1,2-Dicarboxy-3-nitropyridin-1-ium iodide.
Scientific Research Applications
1,2-Dimethyl-3-nitropyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-nitropyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-4-nitropyridin-1-ium iodide
- 1,2-Dimethyl-3-nitropyridin-1-ium chloride
- 1,2-Dimethyl-3-nitropyridin-1-ium bromide
Uniqueness
1,2-Dimethyl-3-nitropyridin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
65081-36-9 |
|---|---|
Molecular Formula |
C7H9IN2O2 |
Molecular Weight |
280.06 g/mol |
IUPAC Name |
1,2-dimethyl-3-nitropyridin-1-ium;iodide |
InChI |
InChI=1S/C7H9N2O2.HI/c1-6-7(9(10)11)4-3-5-8(6)2;/h3-5H,1-2H3;1H/q+1;/p-1 |
InChI Key |
YGEHFOKZTQSFOA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC=[N+]1C)[N+](=O)[O-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


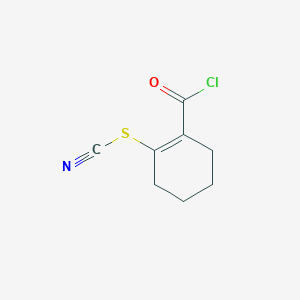
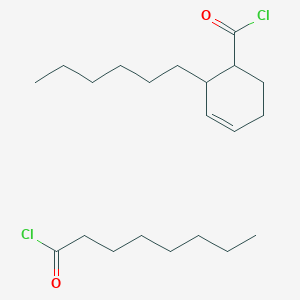


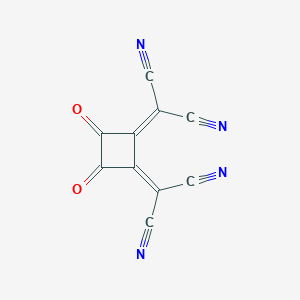
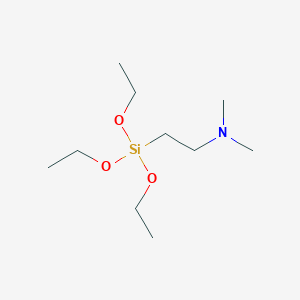

![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)

![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

